![molecular formula C12H11N5O4 B5561740 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B5561740.png)
2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-(3-hydroxybenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-(3-hydroxybenzylidene)acetohydrazide is a complex organic compound with potential applications in various fields of chemistry and pharmacology. Its structure and properties have been the subject of several studies to understand its synthesis process and potential uses.
Synthesis Analysis
The synthesis of acetohydrazide derivatives typically involves multi-step reactions starting from key intermediate compounds. For example, Bekircan, Menteşe, and Ulker (2014) describe the synthesis of a similar compound starting from 3-(4-methoxybenzyl)-4-amino-4,5-dihydro-1,2,4-triazol-5-one (Bekircan, Menteşe, & Ulker, 2014).
Molecular Structure Analysis
The molecular structure of related acetohydrazide compounds has been determined using various techniques, including X-ray diffraction, IR, NMR, and elemental analysis. For instance, Wei-hua, Shu-fang, Baorong, and Zhi-gang (2006) elucidated the structure of a similar compound using these methods (Wei-hua, Shu-fang, Baorong, & Zhi-gang, 2006).
Chemical Reactions and Properties
Various chemical reactions and properties of acetohydrazide derivatives have been explored, revealing their potential in pharmacological activities. For example, studies have shown that some acetohydrazide derivatives exhibit significant anti-lipase and anti-α-glucosidase activities (Bekircan, Menteşe, & Ulker, 2014).
Scientific Research Applications
Synthesis and Characterization
The synthesis of heterocyclic compounds, including triazine derivatives, involves cyclocondensation reactions that are crucial for forming condensed heterocycles. Such reactions are advantageous for synthesizing diverse derivatives of the triazine heterocycle, which are then subjected to various chemical analyses to determine their structural and functional characteristics. For instance, cyclocondensation reactions have been used to synthesize [1,2,4]triazino[6.5-b]quinoline derivatives, illustrating the versatility of triazine derivatives in chemical synthesis (Gúcky, Slouka, & Wiedermannová, 2003).
Biological Evaluation
Triazine derivatives have been synthesized and evaluated for various biological activities, including cytotoxicity against cancer cell lines. The process involves the preparation of specific triazine derivatives followed by their biological evaluation to determine their potential as therapeutic agents. For example, some derivatives have been screened for their anticancer activity against a panel of 60 cell lines derived from different cancer types, highlighting the potential therapeutic applications of these compounds (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Enzyme Inhibition Studies
Further research has explored the synthesis of novel heterocyclic compounds derived from triazine-based acetohydrazides for investigating their enzyme inhibition properties. These studies aim to identify compounds with potential pharmaceutical applications, especially as enzyme inhibitors. Compounds have been synthesized and assessed for their lipase and α-glucosidase inhibition, revealing some derivatives with significant inhibitory activities, which suggests their potential use in treating diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).
properties
IUPAC Name |
2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4/c18-8-3-1-2-7(4-8)6-13-16-10(19)5-9-11(20)14-12(21)17-15-9/h1-4,6,18H,5H2,(H,16,19)(H2,14,17,20,21)/b13-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRLIXQYUVBVHH-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)CC2=NNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC(=O)CC2=NNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-(3-hydroxybenzylidene)acetohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.